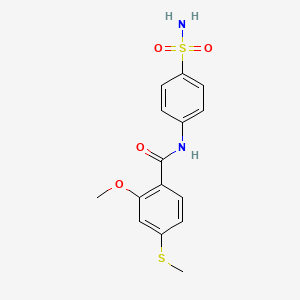

2-methoxy-4-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide

Description

2-Methoxy-4-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a methoxy group at position 2, a methylsulfanyl group at position 4 on the benzene ring, and a 4-sulfamoylphenyl substituent attached via an amide linkage. The sulfamoyl group (-SO₂NH₂) is a key pharmacophore in enzyme inhibitors, particularly carbonic anhydrases (CAs) and inflammasome modulators .

Properties

IUPAC Name |

2-methoxy-4-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-21-14-9-11(22-2)5-8-13(14)15(18)17-10-3-6-12(7-4-10)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCUFZHBJAQRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Methoxylation: Introduction of the methoxy group onto the benzene ring.

Methylsulfanylation: Introduction of the methylsulfanyl group.

Sulfonamidation: Introduction of the sulfonamide group.

Each of these steps requires specific reagents and conditions. For example, methoxylation can be achieved using methanol and a strong acid catalyst, while methylsulfanylation might involve the use of methylthiol and a base. Sulfonamidation typically requires a sulfonamide precursor and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural features suggest it may interact with specific enzymes or receptors involved in various diseases, particularly those related to inflammation and cancer.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds can exhibit antimicrobial properties. The sulfonamide moiety is known for its effectiveness against bacterial infections, making this compound a candidate for further antimicrobial research.

Biological Studies

- Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit enzymes involved in inflammatory pathways. For instance, studies on analogs of this compound have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Receptor Binding Studies : The binding affinity of this compound to various biological receptors is under investigation. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.

Organic Synthesis

- Synthetic Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further modifications that can lead to the development of novel compounds with desired biological activities.

- Inflammation Models : In vitro studies have shown that 2-methoxy-4-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide exhibits significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting its potential utility in treating inflammatory diseases.

- Antibacterial Efficacy : Research comparing this compound to known sulfonamide antibiotics demonstrated comparable antibacterial activity against several strains of bacteria, indicating a promising avenue for further exploration in antibiotic development.

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the methylthio group significantly impact the compound's potency against specific biological targets, guiding future synthetic efforts to optimize efficacy.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The methoxy and methylsulfanyl groups could play a role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Core

The target compound’s benzamide core is modified with methoxy and methylsulfanyl groups, distinguishing it from analogs with alternative substituents:

- N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide (): Replaces methylsulfanyl with a methyl group and substitutes the sulfamoylphenyl with a chlorophenyl.

- 5-Chloro-2-Methoxy-N-[2-(4-Sulfamoylphenyl)Ethyl]Benzamide (): Introduces a chloro substituent and an ethyl linker between the benzamide and sulfamoylphenyl group. The ethyl spacer may enhance conformational flexibility for target binding .

Table 1: Substituent Effects on Physicochemical Properties

Sulfamoylphenyl-Containing Derivatives

The sulfamoyl group (-SO₂NH₂) is critical for interactions with enzymes like CAs. Comparisons include:

- N-(4-Sulfamoylphenyl)-1H-Indole-5-Carboxamide (A6) and N-(1H-Indol-5-yl)-4-Sulfamoylbenzamide (A15) (): These indole-based analogs demonstrate antitumor activity, with A6 and A15 suppressing breast cancer growth. The benzamide-to-indole shift alters π-π stacking and hydrogen-bonding profiles .

- N-(4-(Morpholinosulfonyl)Phenyl)-4-(2,2,2-Trifluoroacetyl)Benzamide (): Replaces -SO₂NH₂ with a morpholinosulfonyl group and adds a trifluoroacetyl moiety, enhancing electron-withdrawing effects and steric bulk .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s methylsulfanyl group would show C-S stretching at ~650–700 cm⁻¹, while the sulfamoyl group exhibits S=O stretches at ~1150–1350 cm⁻¹ and N-H bends at ~1600 cm⁻¹. This contrasts with chloro/methoxy analogs, which lack sulfur-related peaks .

- NMR : The methylsulfanyl proton (SCH₃) resonates at δ ~2.5 ppm (¹H), distinct from methyl (CH₃, δ ~2.3 ppm) or chloro substituents .

Biological Activity

2-Methoxy-4-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H16N2O4S

- Molecular Weight : 352.428 g/mol

- LogP : 2.08 (predicted), indicating moderate lipophilicity which may influence its biological interactions.

The compound features a benzamide structure with a methoxy group at the 2-position, a methylthio group at the 4-position, and a sulfonamide moiety attached to a phenyl ring, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have shown inhibition of enzymes involved in inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects.

- Receptor Binding : The structural components may allow for binding to specific receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have indicated several potential biological activities:

- Antimicrobial Activity : Preliminary tests suggest that the compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development .

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production in cell cultures, indicating potential use in treating inflammatory diseases .

- Cytotoxicity : Research has shown that it may induce cytotoxic effects in specific cancer cell lines, warranting further exploration as a potential anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus, with an MIC value comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent in chronic inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 2-methoxy-4-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide?

The synthesis typically involves coupling benzamide derivatives with functionalized aromatic rings. Key steps include:

- Benzamide Core Formation : Reacting 4-sulfamoylaniline with activated carboxylic acid derivatives (e.g., 2-methoxy-4-(methylsulfanyl)benzoic acid) using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

- Functional Group Introduction : Sulfamoyl and methylsulfanyl groups are introduced via nucleophilic substitution or thiol-ene reactions under controlled pH and temperature .

- Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures ensures ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation : NMR (¹H/¹³C) identifies proton environments and carbon frameworks. For example, the methoxy group (~δ 3.8 ppm in ¹H NMR) and sulfamoyl protons (~δ 7.5-8.2 ppm) are diagnostic .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) monitors impurities, while mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 381) .

- Functional Group Analysis : IR spectroscopy detects S=O stretches (~1350-1150 cm⁻¹) and N-H bends (~1650 cm⁻¹) .

Q. How do the functional groups influence reactivity and biological activity?

- Methoxy Group : Enhances lipophilicity and modulates electron density in the aromatic ring, affecting binding to hydrophobic pockets in target proteins .

- Methylsulfanyl Group : Participates in redox reactions and may act as a hydrogen bond acceptor, contributing to enzyme inhibition .

- Sulfamoyl Group : Critical for interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase), often linked to antimicrobial or anticancer activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Solvent Selection : Replace DCM with THF/water biphasic systems to improve reaction homogeneity and reduce side products .

- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling to enhance efficiency in introducing the methylsulfanyl group .

- Process Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton/carbon signals to confirm connectivity (e.g., distinguishing sulfamoyl vs. amide protons) .

- X-ray Crystallography : Resolve stereochemical ambiguities by determining the crystal structure, particularly for tautomeric forms .

- Computational Validation : Compare experimental IR/NMR data with DFT-simulated spectra (e.g., using Gaussian 16) to validate assignments .

Q. What strategies are effective in structure-activity relationship (SAR) studies?

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or bulkier groups (e.g., tert-butyl) at the 4-position to assess steric/electronic effects on target binding .

- Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating IC₅₀ values with substituent properties .

- Molecular Docking : Model interactions with targets like EGFR or tubulin using AutoDock Vina to prioritize synthetic targets .

Q. What methodologies are used to study pharmacokinetic properties?

- In Vitro ADME : Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) and permeability using Caco-2 cell monolayers .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies unbound fractions, critical for dose optimization .

- In Silico Predictions : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration .

Q. How can researchers address low solubility in biological assays?

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability while avoiding cytotoxicity .

- Nanoparticle Formulations : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion and targeted delivery .

Q. What approaches resolve discrepancies in biological activity across studies?

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS to explain variations in potency .

Methodological Troubleshooting

Q. How can impurities from sulfonylation reactions be minimized?

- Temperature Control : Maintain reactions at 0–5°C to suppress sulfonic acid byproduct formation .

- Workup Optimization : Quench with ice-cold NaHCO₃ and extract with ethyl acetate to remove unreacted sulfonyl chlorides .

Q. What techniques confirm the stability of the methylsulfanyl group under physiological conditions?

- Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Radiolabeling : Use ³⁵S-labeled analogs to track metabolic transformation in hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.